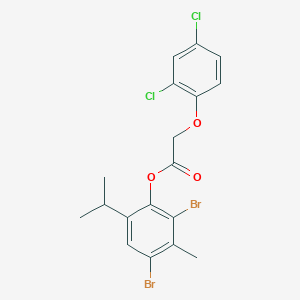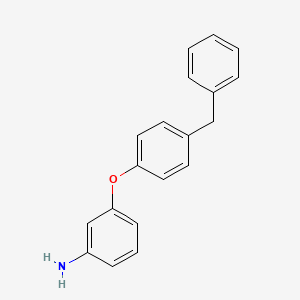
3-(4-Benzyl-phenoxy)-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Benzyl-phenoxy)-phenylamine is an organic compound that belongs to the class of phenoxyphenylamines This compound is characterized by the presence of a benzyl group attached to a phenoxy group, which is further connected to a phenylamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzyl-phenoxy)-phenylamine typically involves the reaction of 4-benzylphenol with 3-aminophenol under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 4-benzylphenol is reacted with 3-aminophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Benzyl-phenoxy)-phenylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or benzyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products Formed
The major products formed from these reactions include quinones, reduced amines, and substituted phenoxyphenylamines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(4-Benzyl-phenoxy)-phenylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Wirkmechanismus
The mechanism of action of 3-(4-Benzyl-phenoxy)-phenylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use. In some cases, it may act as an inhibitor of specific enzymes involved in disease pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran
- 2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone
Uniqueness
3-(4-Benzyl-phenoxy)-phenylamine is unique due to its specific structural features, which confer distinct chemical and biological propertiesIts benzyl and phenoxy groups contribute to its versatility in various chemical reactions and research applications .
Eigenschaften
CAS-Nummer |
887590-86-5 |
|---|---|
Molekularformel |
C19H17NO |
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
3-(4-benzylphenoxy)aniline |
InChI |
InChI=1S/C19H17NO/c20-17-7-4-8-19(14-17)21-18-11-9-16(10-12-18)13-15-5-2-1-3-6-15/h1-12,14H,13,20H2 |
InChI-Schlüssel |
HFCQTCYTTDNUAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=CC=CC(=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


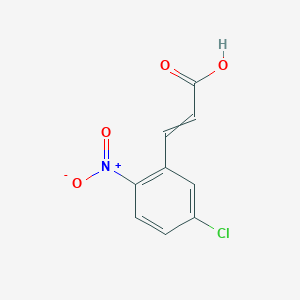
![1-[benzyl(1H-indol-3-ylacetyl)amino]-N-(3-bromo-4-methylphenyl)cyclohexanecarboxamide](/img/structure/B12445152.png)
![2-{4-[(4-chlorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12445161.png)

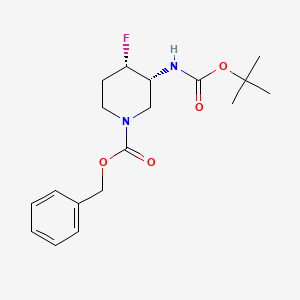
![bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron](/img/structure/B12445173.png)

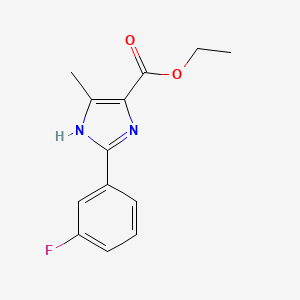

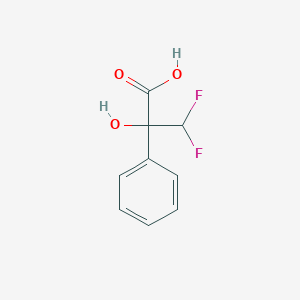
![2-[(4,4-Difluorocyclohexyl)amino]ethanol](/img/structure/B12445230.png)
![N-[3-(propan-2-yloxy)propyl]-N'-(tetrahydrofuran-2-ylmethyl)butanediamide](/img/structure/B12445233.png)
![[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine](/img/structure/B12445238.png)
